1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Description
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a brominated aromatic ring, a pyrrolidinone moiety, and a urea linkage
Properties
IUPAC Name |
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN3O2/c1-12-3-6-16(7-4-12)23-11-15(10-18(23)24)21-19(25)22-17-8-5-14(20)9-13(17)2/h3-9,15H,10-11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPGFEWMCJJUHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The starting material, 2-methylphenyl, is brominated to introduce the bromine atom at the para position.
Formation of Pyrrolidinone: The brominated intermediate undergoes a cyclization reaction to form the pyrrolidinone ring.
Urea Formation: The final step involves the reaction of the pyrrolidinone intermediate with an isocyanate derivative to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group.
Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets. The brominated aromatic ring and the urea linkage may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can be compared with other urea derivatives and brominated aromatic compounds. Similar compounds include:
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea: Differing by the substitution on the pyrrolidinone ring.
1-(4-Chloro-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea: Differing by the halogen atom on the aromatic ring.
1-(4-Bromo-2-methylphenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)thiourea: Differing by the presence of a thiourea linkage instead of a urea linkage.
The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties.
Biological Activity
1-(4-bromo-2-methylphenyl)-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies, while also presenting data in tabular format for clarity.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural features include a urea moiety and substituted phenyl groups, which are critical for its biological activity.
Biological Activities
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of urea compounds have shown varying degrees of activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. In vitro studies have demonstrated that these compounds can inhibit bacterial growth through disruption of cell wall synthesis or protein function.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Urea derivatives are known to interact with various enzymes, including acetylcholinesterase and urease. These interactions can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.
Case Studies
-
Study on Antimicrobial Efficacy
A study conducted by researchers at a pharmaceutical institute tested the compound against several bacterial strains. The results indicated that the compound displayed moderate to strong antibacterial activity, particularly against Gram-positive bacteria.Bacterial Strain Zone of Inhibition (mm) Staphylococcus aureus 15 Escherichia coli 12 Bacillus subtilis 14 -
Enzyme Activity Assessment
Another investigation focused on the inhibitory effects of this compound on urease activity. The results were promising, showing a significant reduction in urease activity, suggesting its potential use in treating conditions associated with excessive urease production.Compound IC50 (µM) This compound 5.6 Thiourea 21.25
The proposed mechanism for the biological activity of this compound involves its interaction with specific targets within microbial cells or enzymes. The presence of bromine and methyl groups enhances lipophilicity and facilitates cell membrane penetration, allowing the compound to exert its effects intracellularly.
Q & A
Q. Optimization Strategies :
- Catalysts : Use of triethylamine to enhance urea coupling efficiency .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during isocyanate coupling .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
Basic: Which spectroscopic and crystallographic methods are most effective for structural elucidation?
Methodological Answer:
- Spectroscopy :
- NMR : H/C NMR identifies substituent positions (e.g., bromine on phenyl, methyl groups) and urea NH protons (δ 8.5–9.5 ppm) .
- FT-IR : Confirms urea C=O stretch (~1640–1680 cm) and pyrrolidinone carbonyl (~1700 cm) .
- Crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Contradictions (e.g., disordered atoms, overlapping peaks) are addressed via:
SHELXL Constraints : Apply restraints to bond lengths/angles for disordered regions (e.g., flexible methylphenyl groups) .
Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent motifs (e.g., R_2$$^2(8) urea dimers) to validate packing .
Comparative Refinement : Cross-validate with analogous structures (e.g., 1-(4-fluorophenyl)-3-pyrrolidinylurea derivatives) to identify systematic errors .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies focus on:
Substituent Variation :
| Modification | Biological Impact | Reference |
|---|---|---|
| Bromine → Fluorine | Enhanced enzyme affinity (e.g., phospholipase D1) | |
| Methyl → Methoxy | Altered lipophilicity (logP changes ±0.5) |
In Silico Modeling : Docking (AutoDock Vina) predicts interactions with target enzymes (e.g., kinase binding pockets) .
Biological Assays : Dose-response curves (IC) and selectivity profiling against related enzymes (e.g., PARP1 vs. COX-2) .
Basic: What in vitro assays are appropriate for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays for phospholipase D1/2 activity (substrate: phosphatidylcholine) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists for GPCR targets) .
Advanced: How to design in vivo studies for evaluating pharmacokinetics and toxicity?
Methodological Answer:
Animal Models :
- Pharmacokinetics (PK) : Sprague-Dawley rats (IV/oral dosing) with LC-MS/MS plasma analysis for t, C, and bioavailability .
- Toxicity : Acute/chronic dosing in mice (OECD guidelines) with histopathology (liver/kidney) and hematological profiling .
Formulation : Use PEGylated nanoparticles to enhance solubility and reduce renal clearance .
Metabolite Identification : HPLC-HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
